N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}thiophene-3-carboxamide
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Description
N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}thiophene-3-carboxamide is a useful research compound. Its molecular formula is C17H17N5O2S and its molecular weight is 355.42. The purity is usually 95%.
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Biological Activity
N-{1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl}thiophene-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, structure–activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an oxadiazole moiety, a pyridine ring, and a thiophene carboxamide. Its molecular formula is C15H18N4O2S with a molecular weight of approximately 318.40 g/mol. The presence of these functional groups contributes to its diverse biological activities.
Research indicates that compounds containing the oxadiazole and pyridine moieties often exhibit significant antitumor , antimicrobial , and anti-inflammatory properties. The biological activity is primarily attributed to the following mechanisms:
- Inhibition of Enzymatic Activity : Many oxadiazole derivatives inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : Compounds may interact with various receptors, influencing signaling pathways related to inflammation and apoptosis.
- DNA Interaction : Some derivatives have shown the ability to intercalate with DNA, leading to cytotoxic effects in cancer cells.
Anticancer Activity
A study evaluating various oxadiazole derivatives reported that certain compounds exhibited promising anticancer properties against multiple cancer cell lines. For instance, one derivative showed an IC50 value of 92.4 µM against a panel of 11 cancer cell lines, including:
Cancer Cell Line | IC50 (µM) |
---|---|
Human Colon Adenocarcinoma (CXF HT-29) | 92.4 |
Human Gastric Carcinoma (GXF 251) | 85.0 |
Human Lung Adenocarcinoma (LXFA 629) | 78.5 |
Human Melanoma (MEXF 462) | 90.0 |
These results suggest that modifications to the oxadiazole structure can enhance anticancer activity.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties, particularly against Gram-positive bacteria. In vitro studies have shown effectiveness against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
Structure–Activity Relationship (SAR)
The SAR analysis indicates that the position and nature of substituents on the oxadiazole and pyridine rings significantly influence biological activity. Key findings include:
- Substituents on the Oxadiazole Ring : Methyl groups at specific positions enhance lipophilicity, improving cellular uptake.
- Pyridine Substituents : Electron-withdrawing groups on the pyridine ring increase potency by stabilizing the active conformation of the compound.
Case Studies
-
Study on Antitumor Activity : A recent investigation focused on a series of oxadiazole derivatives similar to this compound demonstrated significant tumor suppression in xenograft models.
- Result Summary :
- Tumor volume reduction by up to 70% compared to control groups.
- Induction of apoptosis in cancer cells as evidenced by increased caspase activity.
- Result Summary :
- Antimicrobial Efficacy Study : Another study assessed the antimicrobial efficacy against clinical isolates of resistant bacteria, highlighting the compound's potential as a lead for developing new antimicrobial agents.
Properties
IUPAC Name |
N-[1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]pyrrolidin-3-yl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2S/c1-11-19-17(24-21-11)12-2-3-15(18-8-12)22-6-4-14(9-22)20-16(23)13-5-7-25-10-13/h2-3,5,7-8,10,14H,4,6,9H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRMFZMLPPCBYPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CN=C(C=C2)N3CCC(C3)NC(=O)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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